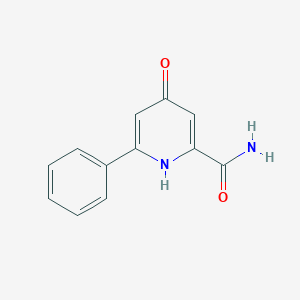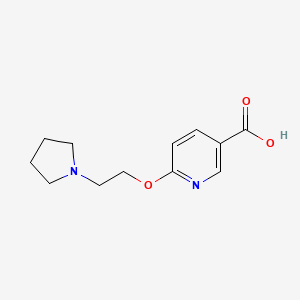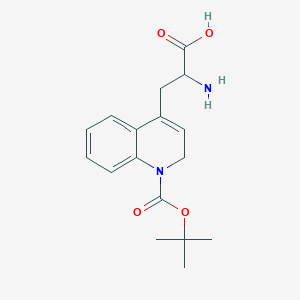
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.36 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid typically involves multiple steps One common method starts with the protection of the amino group using the Boc protecting groupThe final step involves the formation of the propionic acid side chain .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the propionic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
科学的研究の応用
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the quinoline moiety can interact with various biological targets, such as enzymes and receptors. The propionic acid side chain can also play a role in the compound’s activity by influencing its solubility and binding properties .
類似化合物との比較
Similar Compounds
N-Boc-2-Amino-3-quinolin-4-yl-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
N-Boc-2-Amino-3-quinolin-4-yl-butyric acid: Similar structure but with a butyric acid side chain.
N-Boc-2-Amino-3-quinolin-4-yl-valeric acid: Similar structure but with a valeric acid side chain.
Uniqueness
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is unique due to its specific combination of the Boc-protected amino group, the quinoline moiety, and the propionic acid side chain. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21) |
InChIキー |
WXOIXGATAYRCFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


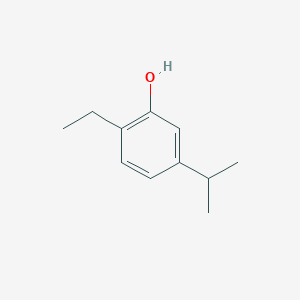
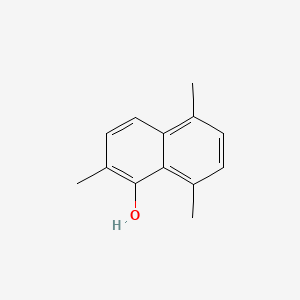
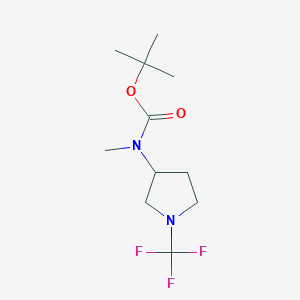

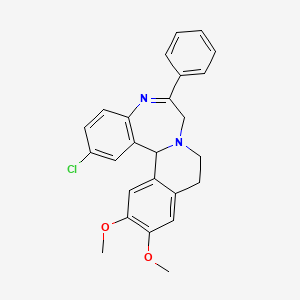
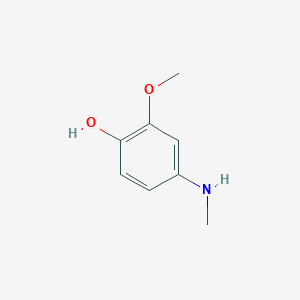

![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
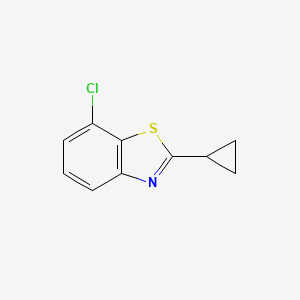
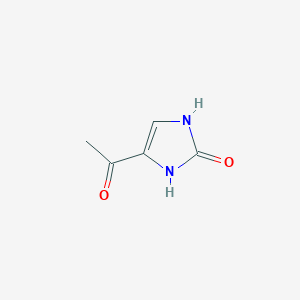
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
